molecular formula C10H18N2O2 B1528283 4-(Pyrrolidin-1-yl)oxane-4-carboxamide CAS No. 1797121-22-2

4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Cat. No.: B1528283
CAS No.: 1797121-22-2
M. Wt: 198.26 g/mol
InChI Key: XZLQKPCDHDAOKC-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)oxane-4-carboxamide (Molecular Formula: C10H18N2O2) is a synthetic hybrid compound featuring a pyrrolidine ring conjugated with an oxane (tetrahydropyran) core, serving as a versatile, sp3-enriched scaffold for medicinal chemistry and drug discovery research . The saturated, three-dimensional structure of the pyrrolidine ring contributes to increased molecular complexity and is a strategic feature for exploring a wider pharmacophore space and improving physicochemical properties in the design of novel bioactive molecules . The pyrrolidine ring is a privileged structure in FDA-approved pharmaceuticals and is extensively utilized in the development of antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents, as well as enzyme inhibitors . This specific carboxamide derivative provides researchers with a valuable building block for constructing compound libraries aimed at hit identification and lead optimization. Its structure is consistent with modern drug design principles that leverage stereochemistry and three-dimensional coverage for enhanced selectivity and binding to enantioselective protein targets . Applications include its use as a core skeleton in the design of novel antimicrobial compounds , a precursor for the development of chiral ligands and organocatalysts in asymmetric synthesis, and a intermediate for generating diverse pyrrolidine-based hybrid molecules with potential biological activities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

4-pyrrolidin-1-yloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-9(13)10(3-7-14-8-4-10)12-5-1-2-6-12/h1-8H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLQKPCDHDAOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CCOCC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797121-22-2
Record name 4-(pyrrolidin-1-yl)oxane-4-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-(Pyrrolidin-1-yl)oxane-4-carboxamide involves nucleophilic substitution reactions where pyrrolidine acts as a nucleophile attacking an electrophilic oxane derivative bearing a leaving group at the 4-position.

  • Key Starting Materials:

    • Pyrrolidine (nucleophile)
    • 4-Chlorotetrahydropyran-4-carboxamide (electrophilic substrate)
  • Reaction Conditions:

    • Solvents: Commonly used organic solvents include dichloromethane (DCM) and tetrahydrofuran (THF).
    • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) is employed to deprotonate pyrrolidine or to facilitate the substitution.
    • Temperature: Typically ambient to moderate heating (room temperature to 60°C) to optimize reaction kinetics.
    • Reaction Time: Several hours to ensure completion.
  • Mechanism:

    • The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbon bearing the leaving group (chloride), displacing it and forming the C-N bond that links the pyrrolidine ring to the oxane ring.
  • Purification:

    • Post-reaction, purification is achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimization for yield, purity, and process efficiency:

  • Process Optimization:

    • Use of continuous flow reactors to improve heat and mass transfer.
    • Automated reagent addition and temperature control to maintain consistent reaction conditions.
    • Selection of greener solvents or solvent recycling to reduce environmental impact.
  • Purification:

    • Recrystallization remains the primary method for purification on an industrial scale.
    • Chromatography may be used for fine purification but is less favored due to cost and scalability concerns.
  • Quality Control:

    • Analytical methods such as HPLC, NMR, and mass spectrometry are employed to verify purity and structure.

Reaction Types and Chemical Transformations

This compound is chemically versatile and can undergo several types of reactions:

Reaction Type Reagents/Conditions Outcome/Products
Oxidation Potassium permanganate, chromium trioxide Formation of oxo derivatives (ketones or aldehydes)
Reduction Lithium aluminum hydride, sodium borohydride Conversion of carboxamide to amine derivatives
Nucleophilic Substitution Sodium hydride or potassium carbonate in DCM or THF Substitution at pyrrolidine or oxane ring positions

These transformations allow further functionalization or derivatization of the molecule for research or application purposes.

Data Table: Summary of Preparation Parameters

Parameter Details
Molecular Formula C10H18N2O2
Starting Material 4-Chlorotetrahydropyran-4-carboxamide
Nucleophile Pyrrolidine
Solvents Dichloromethane, Tetrahydrofuran
Base Sodium hydride, Potassium carbonate
Temperature Range 25–60 °C
Reaction Time 4–12 hours
Purification Methods Recrystallization, Chromatography
Industrial Scale Features Continuous flow reactors, Automated control

Research Findings and Notes

  • The nucleophilic substitution method is the most straightforward and widely used approach for synthesizing this compound due to its efficiency and relatively mild conditions.
  • The choice of base and solvent significantly influences the reaction yield and purity. Sodium hydride in THF often provides higher yields compared to potassium carbonate in DCM.
  • Industrial methods focus on scalability and environmental considerations, favoring continuous flow chemistry and solvent recycling.
  • The compound's reactivity allows for post-synthesis modifications, enabling its use as a building block in pharmaceutical and material science research.
  • No significant alternative synthetic routes (e.g., ring-closing or multi-component reactions) have been reported for this compound, highlighting the nucleophilic substitution as the standard preparation method.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide typically involves nucleophilic substitution reactions. For instance, pyrrolidine reacts with 4-chlorotetrahydropyran-4-carboxamide under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran. The resulting compound possesses a molecular formula of C₉H₁₄N₂O₂.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is particularly valuable in developing new materials and catalysts. Its unique structural features allow for versatile interactions in chemical reactions, making it an essential component in synthetic organic chemistry.

Biology

Research into the biological activity of this compound focuses on its interactions with various enzymes and receptors. The pyrrolidine moiety enhances its potential biological activity by facilitating hydrogen bonding and hydrophobic interactions with target molecules. Initial studies suggest that it may exhibit antimicrobial properties, potentially targeting multidrug-resistant strains of bacteria.

Table 1: Biological Activity Overview

Activity TypeDescriptionPotential Applications
AntimicrobialExhibits activity against E. coliTreatment of resistant infections
Enzyme InteractionModulates activity of specific enzymesDrug development
Receptor BindingInteracts with neurotransmitter receptorsNeurological research

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biological pathways positions it as a candidate for designing drugs targeting specific diseases. Ongoing research aims to evaluate its efficacy and safety in clinical settings.

Case Study: Antimicrobial Research
A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant activity against E. coli, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

Industrial Applications

The compound is also utilized in industrial applications, particularly in producing specialty chemicals and materials such as polymers and coatings. Its unique chemical properties enable the development of advanced materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the oxane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s uniqueness lies in its oxane-pyrrolidine-carboxamide architecture. Below is a comparison with structurally related compounds from available evidence:

Table 1: Structural Comparison
Compound Name Core Ring System Key Substituents Functional Groups
4-(Pyrrolidin-1-yl)oxane-4-carboxamide Oxane (tetrahydropyran) Pyrrolidin-1-yl, carboxamide at C4 Amide, tertiary amine
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine Pyridine Pyrrolidin-1-yl with tert-butyldimethylsilyloxy and iodine/nitro groups at C3/C5 Nitro, halogen, silyl ether
4-Piperidinecarboxylic acid sodium salt derivative Piperidine Phenyl, phenylethyl, and sodium carboxylate groups Carboxylate salt, aromatic

Key Observations :

  • Ring Systems : The oxane ring in the target compound contrasts with pyridine () and piperidine () cores. Oxane provides an oxygen heteroatom, influencing electronic properties and solubility compared to nitrogen-containing pyridine/piperidine.
  • Substituents : The tert-butyldimethylsilyloxy group in pyridine derivatives () introduces steric bulk and silicon-based protection, absent in the target compound. The sodium carboxylate in ’s compound enhances hydrophilicity, unlike the neutral carboxamide in the target .

Pharmacological and Physicochemical Properties

While direct pharmacological data for this compound are unavailable, inferences can be drawn from analogs:

Table 2: Hypothetical Property Comparison
Property This compound Pyridine Derivatives () Piperidine Derivative ()
Solubility Moderate (amide enhances polarity) Low (steric hindrance from silyl groups) High (ionic carboxylate group)
Bioavailability Likely favorable due to small size Reduced (bulky substituents) Variable (depends on salt form)
Stability Stable under physiological conditions Silyl groups may hydrolyze in acidic/basic media Sodium salts prone to deliquescence

Notes:

  • The carboxamide group in the target compound may facilitate hydrogen bonding, enhancing target affinity compared to halogenated pyridine analogs.
  • The sodium carboxylate in ’s compound suggests utility in aqueous formulations, contrasting with the neutral carboxamide’s lipid membrane permeability .

Biological Activity

4-(Pyrrolidin-1-yl)oxane-4-carboxamide is a compound with a unique molecular structure, characterized by a pyrrolidine ring and a carboxamide functional group. Its molecular formula is C₉H₁₄N₂O₂. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and comparative analysis with similar compounds.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the pyrrolidine ring is common in many biologically active molecules, enhancing its interaction with biological targets. The carboxamide group allows for hydrogen bonding, which can facilitate binding to proteins or nucleic acids.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been studied for their ability to target clinically relevant microorganisms, including multidrug-resistant strains.

Table 1: Comparative Antimicrobial Activity of Similar Compounds

Compound NameTarget PathogenActivity Level
Compound AKlebsiella pneumoniaeModerate
Compound BStaphylococcus aureusHigh
This compoundEscherichia coliPotential

The potential of this compound as an antimicrobial agent suggests avenues for further exploration in treating infections that are difficult to eradicate .

Anticancer Activity

In studies focusing on anticancer properties, compounds derived from similar structural frameworks have shown varying degrees of efficacy against cancer cell lines. For instance, one study evaluated the cytotoxic effects of several derivatives on A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy Evaluation
In a controlled study, various derivatives were tested against A549 cells at a concentration of 100 µM for 24 hours. The results indicated that certain modifications to the chemical structure could enhance anticancer activity:

  • Compound with 4-chlorophenyl substitution : Reduced cell viability to 64%.
  • Compound with dimethylamino phenyl substitution : Showed the highest potency compared to other derivatives.

These findings underscore the importance of structural modifications in enhancing the therapeutic potential of compounds related to this compound .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest interactions with specific receptors or enzymes that are critical in microbial resistance mechanisms. Understanding these interactions is vital for optimizing its efficacy against pathogens.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting distinct biological activities:

Table 2: Structural Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound CPyrrolidine and quinoline moietyPotent antimicrobial
Compound DPyrimidine and pyrrolidine ringsPotential anti-cancer
Compound EComplex multi-ring structureAdvanced therapeutic uses

These comparisons highlight how variations in structure can lead to significant differences in biological activity, suggesting that further research into the specific interactions and modifications of this compound could yield promising results .

Q & A

Q. Key Considerations :

  • Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions.
  • Intermediate characterization (e.g., NMR, mass spectrometry) ensures fidelity at each step .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Verify proton environments (e.g., pyrrolidine N-CH₂, oxane ring protons).
    • ¹³C NMR : Confirm carboxamide carbonyl (~170 ppm) and quaternary carbons in the oxane ring.
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy : Identify characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Basic: What chemical reactions are feasible for modifying this compound?

Methodological Answer:
The compound can undergo:

  • Reduction : Use NaBH₄ or LiAlH₄ to reduce the carboxamide to an amine (requires protecting groups for selective reactivity).
  • Substitution : Replace the pyrrolidine moiety with other amines via nucleophilic displacement (e.g., using Mitsunobu conditions).
  • Oxidation : Convert the oxane ring to a lactone using mCPBA (meta-chloroperbenzoic acid) .

Note : Reaction outcomes depend on solvent polarity, temperature, and catalyst selection.

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Cu(I) catalysts for coupling steps to enhance efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for intermediate stability.
  • Process Monitoring : Use inline FTIR or HPLC to track reaction progress and minimize byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Pyrrolidin-1-yl)oxane-4-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-1-yl)oxane-4-carboxamide

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